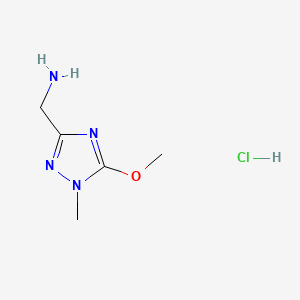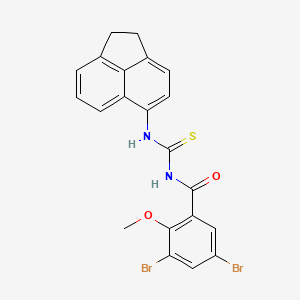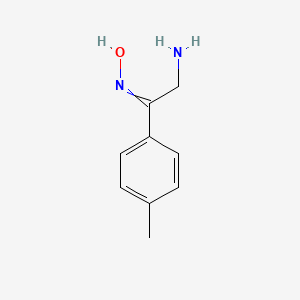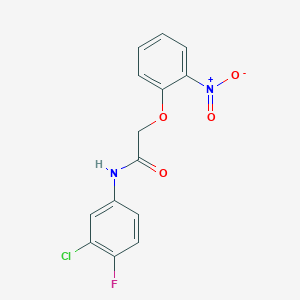
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This is achieved by reacting appropriate precursors under controlled conditions.
Formation of Methanamine Derivative: The methanamine group is introduced to the methoxylated triazole.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing inhibitory activities against certain cancer cell lines.
Biological Research: It is used in the synthesis of various bioactive molecules and as a precursor in the development of pharmaceuticals.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride include:
1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride: This compound has a similar triazole structure but with different substituents.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds also contain triazole rings and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific methoxy and methanamine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11ClN4O |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
(5-methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-9-5(10-2)7-4(3-6)8-9;/h3,6H2,1-2H3;1H |
InChI Key |
POEMIDKWQITQBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![5-bromo-2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455309.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
